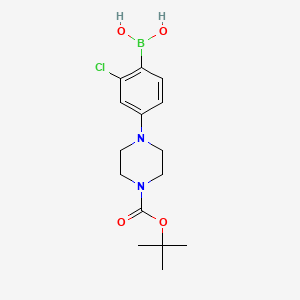
(4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-chlorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-chlorophenyl)boronic acid” is a chemical compound with the CAS Number: 457613-78-4 and a molecular weight of 306.17 . It is a solid substance stored in an inert atmosphere at 2-8°C .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 306.17 . It is a solid substance stored in an inert atmosphere at 2-8°C . The compound has a density of 1.21±0.1 g/cm3, a melting point of 187-189 °C, and a boiling point of 487.4±55.0 °C .Applications De Recherche Scientifique
Synthesis Techniques
One key application of (4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-2-chlorophenyl)boronic acid in scientific research is in the field of synthesis techniques. Kerrigan et al. (1998) demonstrated the use of N-tert-butoxycarbonylpiperazine in palladium-catalysed aromatic amination reactions to synthesize arylpiperazines, highlighting its role in creating complex organic compounds (Kerrigan, Martin, & Thomas, 1998). Similarly, Jiang et al. (2005) used this compound in the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, a process important for developing novel ligands for receptors (Jiang, Chen, Marinkovic, Tran, Chen, Arellano, White, & Tucci, 2005).
Creation of Piperazinones and Benzopiperazinones
Petasis and Patel (2000) explored the reaction of various boronic acids with 1,2-diamines, including compounds related to this compound, to produce piperazinones and benzopiperazinones. This showcases its utility in the synthesis of heterocyclic compounds (Petasis & Patel, 2000).
Formation of Bifunctional Tetraaza Macrocycles
McMurry et al. (1992) demonstrated the synthesis of bifunctional tetraaza macrocycles using BOC-protected amino disuccinimido esters, including tert-butoxycarbonyl derivatives. This work is significant in the field of macrocyclic chemistry, which has applications in material science and pharmaceuticals (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Development of Novel Dendritic Structures
In 2019, Sacalis et al. reported the synthesis of novel dendritic structures using 4-amino-1-(tert-butoxycarbonyl)piperidine, indicating the role of tert-butoxycarbonyl derivatives in creating complex molecular architectures for potential applications in nanotechnology and materials science (Sacalis, Morar, Lameiras, Lupan, Silaghi-Dumitrescu, Bende, Katona, Porumb, Harakat, Gál, & Darabantu, 2019).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302-H312-H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[2-chloro-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O4/c1-15(2,3)23-14(20)19-8-6-18(7-9-19)11-4-5-12(16(21)22)13(17)10-11/h4-5,10,21-22H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZULTQKYFIKEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2661735.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3-oxazole](/img/structure/B2661738.png)
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2661740.png)
![5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661741.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2661744.png)




